Cas no 2138216-95-0 (2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol)
![2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138216-95-0x500.png)
2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2138216-95-0
- 2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
- EN300-738982
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- インチ: 1S/C11H20N4O/c16-6-4-11-9-15(14-13-11)8-10-3-1-2-5-12-7-10/h9-10,12,16H,1-8H2
- InChIKey: LNHIZGNPZOMYJC-UHFFFAOYSA-N
- SMILES: OCCC1=CN(CC2CNCCCC2)N=N1
計算された属性
- 精确分子量: 224.16371127g/mol
- 同位素质量: 224.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63Ų
- XLogP3: -0.1
2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738982-1.0g |
2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol |
2138216-95-0 | 1g |
$0.0 | 2023-06-06 |
2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-olに関する追加情報
Compound 2138216-95-0: A Comprehensive Overview
The compound with CAS number 2138216-95-0, commonly referred to as 2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an azepane ring with a 1,2,3-triazole moiety, making it a valuable intermediate in the synthesis of various bioactive compounds.
The molecular structure of this compound is particularly noteworthy. The azepane ring, a seven-membered saturated nitrogen-containing ring, is connected to a 1H-1,2,3-triazole group via a methylene bridge. This arrangement not only enhances the compound's stability but also imparts unique electronic properties that are advantageous in drug design. Recent studies have highlighted the potential of this compound as a building block for constructing complex molecules with tailored biological activities.
From a chemical standpoint, the compound exhibits interesting physical and chemical properties. Its molecular weight is approximately 245 g/mol, and it exists as a white crystalline solid under standard conditions. The compound is sparingly soluble in water but shows enhanced solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various synthetic applications where precise control over solubility and reactivity is essential.
Recent advancements in synthetic methodology have further expanded the utility of this compound. Researchers have successfully employed it in the synthesis of bioactive agents targeting various therapeutic areas, including oncology and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its use as an intermediate in the synthesis of novel kinase inhibitors with potent anti-cancer activity.
In addition to its synthetic applications, the compound has also been subjected to detailed spectroscopic analysis to elucidate its electronic structure and conformational preferences. Advanced techniques such as NMR spectroscopy and X-ray crystallography have provided insights into its molecular geometry, revealing a rigid structure that facilitates predictable reactivity during synthetic transformations.
The synthesis of this compound typically involves a multi-step process that combines principles from both organic and organometallic chemistry. A common approach involves the coupling of an azepane derivative with a triazole precursor under catalytic conditions, followed by hydroxylation to introduce the ethanolic group. This method has been optimized to achieve high yields and excellent stereochemical control.
From a safety perspective, preliminary toxicological studies indicate that the compound exhibits low acute toxicity when administered at moderate doses. However, further studies are required to fully characterize its long-term effects and potential for bioaccumulation.
In conclusion, CAS number 2138216-95-0, or 2-{1-[(azepan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, represents a versatile building block with significant potential in drug discovery and organic synthesis. Its unique structure, favorable physical properties, and diverse applications make it an invaluable tool for researchers in various scientific disciplines.
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